molecular formula C7H7BrN2O2 B8520509 Methyl 3-bromopyridin-4-ylcarbamate

Methyl 3-bromopyridin-4-ylcarbamate

Cat. No. B8520509
M. Wt: 231.05 g/mol
InChI Key: KCZNLUQIIJNPHV-UHFFFAOYSA-N
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Patent
US08048862B2

Procedure details

A sealed tube was charged with methyl 3-bromopyridin-4-ylcarbamate (1.76 g, 7.6 mmol.), CuI (290 mg, 1.52 mmol.), trans-4-hydroxy-L-proline (400 mg, 3.04 mmol.) and K3PO4 (3.2 g, 15.2 mmol.), evacuated and backfilled with argon. Isopropylamine (674 mg, 11.4 mmol.) and DMSO (15 mL) were added successively. The reaction mixture was stirred at 70° C. for 12 h and then at 130° C. for 12 h. The reaction mixture filtered and the filtrate was concentrated and purified by prep-HPLC to afford 3-isopropyl-1H-imidazo[4,5-c]pyridin-2(3H)-one (765 mg, 57%).
Quantity
1.76 g
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step One
Name
K3PO4
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
CuI
Quantity
290 mg
Type
catalyst
Reaction Step One
Quantity
674 mg
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[N:4][CH:5]=[CH:6][C:7]=1[NH:8][C:9](=[O:12])OC.O[C@H]1C[NH:17][C@H:16]([C:19](O)=O)[CH2:15]1.[O-]P([O-])([O-])=O.[K+].[K+].[K+].C(N)(C)C>[Cu]I.CS(C)=O>[CH:16]([N:17]1[C:2]2[CH:3]=[N:4][CH:5]=[CH:6][C:7]=2[NH:8][C:9]1=[O:12])([CH3:19])[CH3:15] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
1.76 g
Type
reactant
Smiles
BrC=1C=NC=CC1NC(OC)=O
Name
Quantity
400 mg
Type
reactant
Smiles
O[C@@H]1C[C@H](NC1)C(=O)O
Name
K3PO4
Quantity
3.2 g
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Name
CuI
Quantity
290 mg
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Quantity
674 mg
Type
reactant
Smiles
C(C)(C)N
Name
Quantity
15 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 70° C. for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evacuated
WAIT
Type
WAIT
Details
at 130° C. for 12 h
Duration
12 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
purified by prep-HPLC

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(C)(C)N1C(NC2=C1C=NC=C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 765 mg
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 142%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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